molecular formula C30H19O5PW B14475226 CID 71370438 CAS No. 65584-38-5

CID 71370438

Katalognummer: B14475226
CAS-Nummer: 65584-38-5
Molekulargewicht: 674.3 g/mol
InChI-Schlüssel: ZGDSETFPKVLLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71370438” is a chemical entity listed in the PubChem database

Analyse Chemischer Reaktionen

CID 71370438 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride. Substitution reactions could involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions would depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CID 71370438 has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its interactions with biological molecules or its effects on cellular processes. In medicine, the compound might be investigated for its therapeutic potential or as a diagnostic tool. Industrial applications could include its use in the production of materials or as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of CID 71370438 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, the compound might bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific structure and properties of this compound.

Vergleich Mit ähnlichen Verbindungen

CID 71370438 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar molecular frameworks or substituents could be considered for comparison. The unique properties of this compound, such as its reactivity, stability, or biological activity, would distinguish it from these similar compounds.

Eigenschaften

CAS-Nummer

65584-38-5

Molekularformel

C30H19O5PW

Molekulargewicht

674.3 g/mol

InChI

InChI=1S/C30H19O5P.W/c1-35-30(22-11-5-2-6-12-22)36(24-13-7-3-8-14-24,25-15-9-4-10-16-25)29-17-23(18-31)26(19-32)27(20-33)28(29)21-34;/h2-17H,1H3;

InChI-Schlüssel

ZGDSETFPKVLLSW-UHFFFAOYSA-N

Kanonische SMILES

COC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=C=O)C(=C=O)C(=C=O)C3=C=O)C4=CC=CC=C4.[W]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.